molecular formula C17H14N2OS B11995673 2-(cinnamylsulfanyl)-4(3H)-quinazolinone

2-(cinnamylsulfanyl)-4(3H)-quinazolinone

Cat. No.: B11995673
M. Wt: 294.4 g/mol
InChI Key: DWZKLKNERJTVIU-RMKNXTFCSA-N
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Description

2-(cinnamylsulfanyl)-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The addition of a cinnamylsulfanyl group to the quinazolinone core enhances its chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cinnamylsulfanyl)-4(3H)-quinazolinone typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Cinnamylsulfanyl Group: The cinnamylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinazolinone core with cinnamyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(cinnamylsulfanyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cinnamylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(cinnamylsulfanyl)-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-microbial activity.

Mechanism of Action

The mechanism of action of 2-(cinnamylsulfanyl)-4(3H)-quinazolinone involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(phenylsulfanyl)-4(3H)-quinazolinone
  • 2-(benzylsulfanyl)-4(3H)-quinazolinone
  • 2-(allylsulfanyl)-4(3H)-quinazolinone

Uniqueness

2-(cinnamylsulfanyl)-4(3H)-quinazolinone is unique due to the presence of the cinnamylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, potentially leading to more potent biological activities compared to its analogs.

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C17H14N2OS/c20-16-14-10-4-5-11-15(14)18-17(19-16)21-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,18,19,20)/b9-6+

InChI Key

DWZKLKNERJTVIU-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC3=CC=CC=C3C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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